molecular formula C10H8N4O2S B3056724 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine CAS No. 73768-44-2

4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine

Cat. No.: B3056724
CAS No.: 73768-44-2
M. Wt: 248.26 g/mol
InChI Key: QNYBFIZQNLPGEE-UHFFFAOYSA-N
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Description

4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine typically involves the reaction of 4-methylpyrimidine with 3-nitropyridine-2-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-methyl-2-[(3-aminopyridin-2-yl)sulfanyl]pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential antimicrobial and antiviral properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-2-(3-nitropyridin-2-yl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S/c1-7-4-6-12-10(13-7)17-9-8(14(15)16)3-2-5-11-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYBFIZQNLPGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224121
Record name Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73768-44-2
Record name Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073768442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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